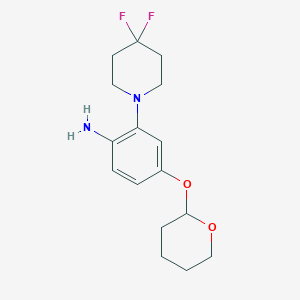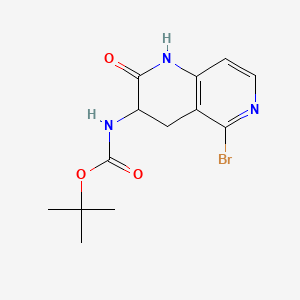
tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a naphthyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine ring.
Reduction: Reduction reactions can target the carbonyl group in the naphthyridine ring.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the naphthyridine ring.
Reduction: Reduced forms of the naphthyridine ring.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate is explored for its potential as a pharmacophore. It can be used in the design of drugs targeting specific enzymes or receptors .
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings .
Mécanisme D'action
The mechanism by which tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the naphthyridine ring play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
Comparison: While these compounds share the tert-butyl carbamate structure, tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate is unique due to the presence of the naphthyridine ring and the specific positioning of the bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C13H16BrN3O3 |
|---|---|
Poids moléculaire |
342.19 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H16BrN3O3/c1-13(2,3)20-12(19)17-9-6-7-8(16-11(9)18)4-5-15-10(7)14/h4-5,9H,6H2,1-3H3,(H,16,18)(H,17,19) |
Clé InChI |
DTZFZVVPHKHLIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2=C(C=CN=C2Br)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)
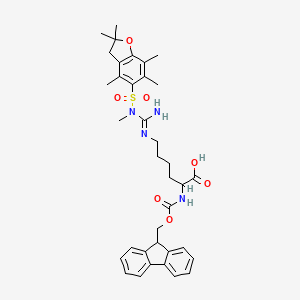
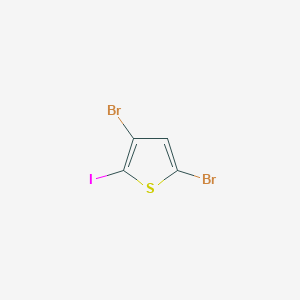
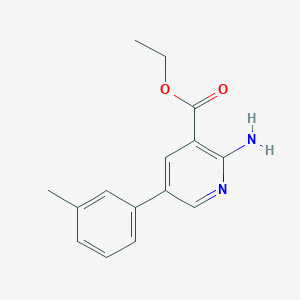
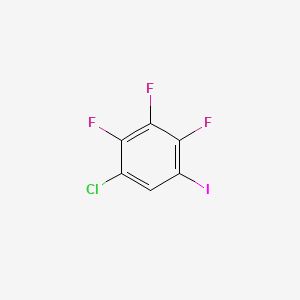
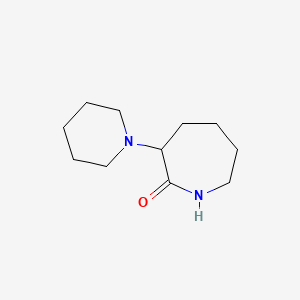
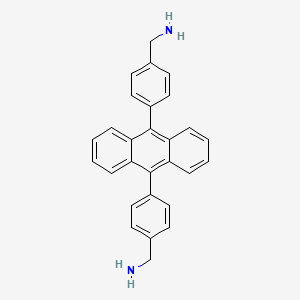

![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
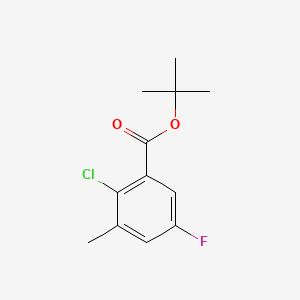
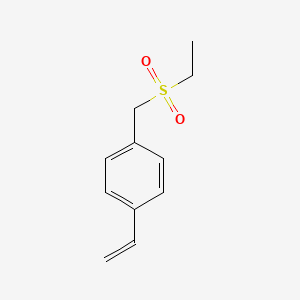
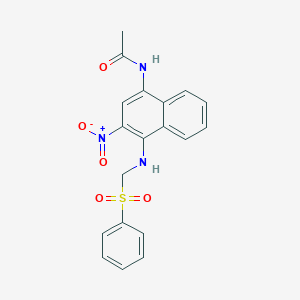
![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
